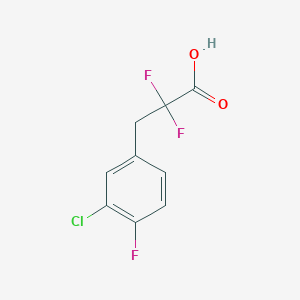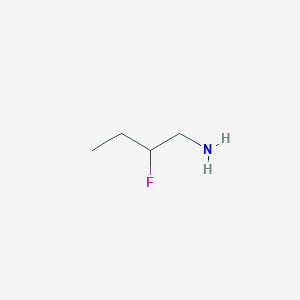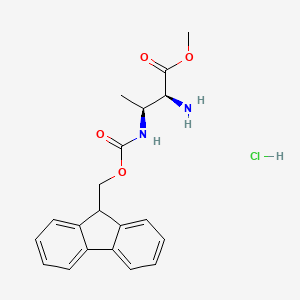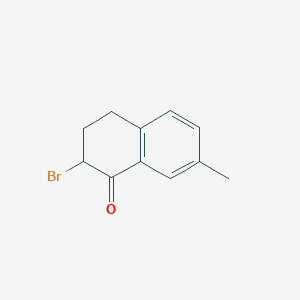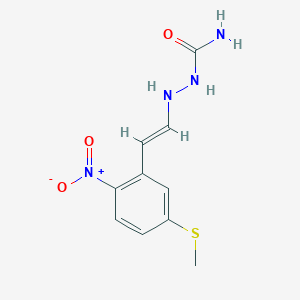
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrostyryl group, a methylthio group, and a hydrazinecarboxamide moiety, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-(methylthio)-2-nitrobenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or nitrate group.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of new functional groups in place of the methylthio group.
Aplicaciones Científicas De Investigación
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide: Unique due to its specific functional groups and structural configuration.
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarbothioamide: Similar structure but with a thiocarbonyl group instead of a carbonyl group.
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxylate: Contains a carboxylate group instead of a carboxamide group.
Uniqueness
This compound stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activities
Propiedades
Fórmula molecular |
C10H12N4O3S |
|---|---|
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
[[(E)-2-(5-methylsulfanyl-2-nitrophenyl)ethenyl]amino]urea |
InChI |
InChI=1S/C10H12N4O3S/c1-18-8-2-3-9(14(16)17)7(6-8)4-5-12-13-10(11)15/h2-6,12H,1H3,(H3,11,13,15)/b5-4+ |
Clave InChI |
IPUZEWUPPFWVDO-SNAWJCMRSA-N |
SMILES isomérico |
CSC1=CC(=C(C=C1)[N+](=O)[O-])/C=C/NNC(=O)N |
SMILES canónico |
CSC1=CC(=C(C=C1)[N+](=O)[O-])C=CNNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)
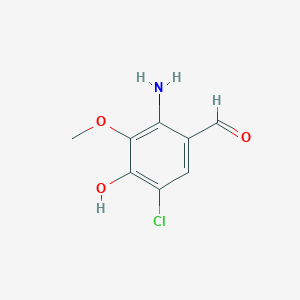
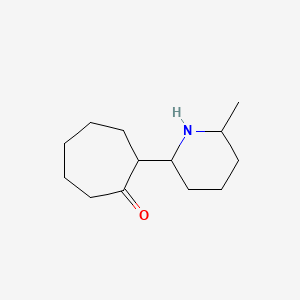
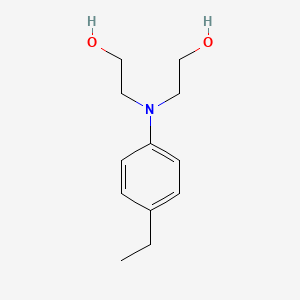
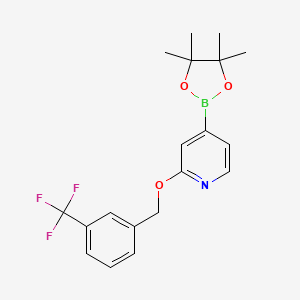
![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)
![2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol](/img/structure/B13083876.png)

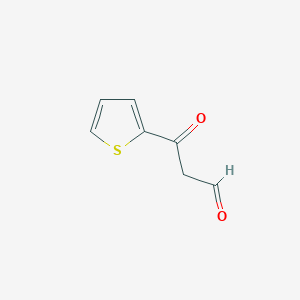
![Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13083881.png)
